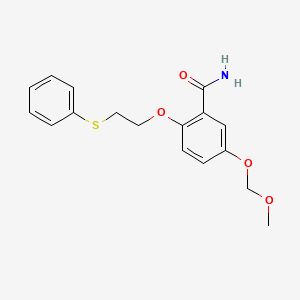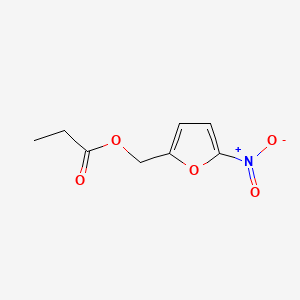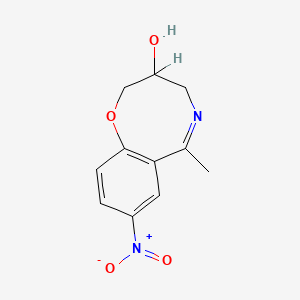
2,4,6-Trinitrobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitrobiphenyl is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO₂) attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrobiphenyl typically involves the nitration of biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process where biphenyl is continuously fed into a reactor containing the nitrating mixture. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
2,4,6-Trinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed under controlled conditions.
Major Products Formed
Reduction: The major products are 2,4,6-triaminobiphenyl.
Substitution: Depending on the substituent, various substituted biphenyl derivatives can be formed.
Oxidation: Oxidation can lead to the formation of biphenyl carboxylic acids or other oxidized derivatives.
科学的研究の応用
2,4,6-Trinitrobiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Materials Science: The compound’s nitro groups make it useful in the development of energetic materials and explosives.
Biology and Medicine: Research is ongoing to explore its potential as a biochemical probe or in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,6-Trinitrobiphenyl involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or other biochemical effects. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a biphenyl.
2,4,6-Tribromophenol: Contains bromine atoms instead of nitro groups.
2,4,6-Trinitrophenol (Picric Acid): Similar nitro group arrangement but with a hydroxyl group.
Uniqueness
2,4,6-Trinitrobiphenyl is unique due to its biphenyl structure, which provides different chemical properties and reactivity compared to other nitroaromatic compounds. Its applications in materials science and potential biochemical uses make it a compound of significant interest.
特性
CAS番号 |
29128-23-2 |
|---|---|
分子式 |
C12H7N3O6 |
分子量 |
289.20 g/mol |
IUPAC名 |
1,3,5-trinitro-2-phenylbenzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-6-10(14(18)19)12(11(7-9)15(20)21)8-4-2-1-3-5-8/h1-7H |
InChIキー |
KXXIUGHYTQVIRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



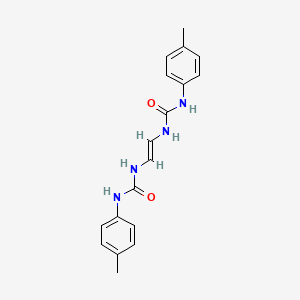
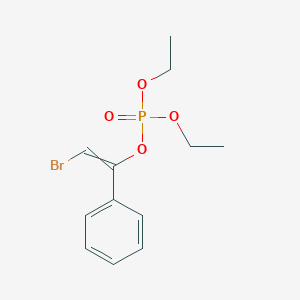

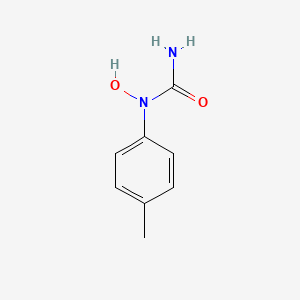
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)

![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)

